molecular formula C12H18N2O4 B1398994 Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate CAS No. 1455853-00-5

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No.: B1398994
CAS No.: 1455853-00-5
M. Wt: 254.28 g/mol
InChI Key: ZDVOXYCRHDDOEH-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a dioxopyrrolidinyl moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring or the dioxopyrrolidinyl moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-2-18-12(17)8-3-5-14(6-4-8)9-7-10(15)13-11(9)16/h8-9H,2-7H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVOXYCRHDDOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

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